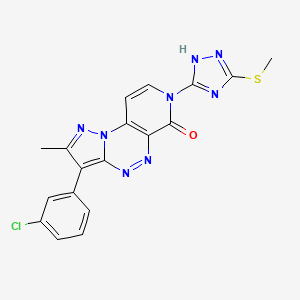

C18H13ClN8OS

Description

Le composé de formule moléculaire C18H13ClN8OS est une molécule organique complexe contenant des atomes de carbone, d'hydrogène, de chlore, d'azote, d'oxygène et de soufre.

Propriétés

Formule moléculaire |

C18H13ClN8OS |

|---|---|

Poids moléculaire |

424.9 g/mol |

Nom IUPAC |

5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

InChI |

InChI=1S/C18H13ClN8OS/c1-9-13(10-4-3-5-11(19)8-10)15-22-21-14-12(27(15)25-9)6-7-26(16(14)28)17-20-18(29-2)24-23-17/h3-8H,1-2H3,(H,20,23,24) |

Clé InChI |

KRHIQTDCYGWFAD-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN2C3=C(C(=O)N(C=C3)C4=NC(=NN4)SC)N=NC2=C1C5=CC(=CC=C5)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de C18H13ClN8OS implique généralement plusieurs étapes, notamment la formation de composés intermédiaires qui sont ensuite mis en réaction pour former le produit final. Les voies de synthèse et les conditions réactionnelles spécifiques peuvent varier, mais les méthodes courantes comprennent :

Réactions de condensation : Ces réactions impliquent la combinaison de petites molécules pour former une molécule plus grande avec l'élimination d'une petite molécule comme l'eau.

Réactions de substitution : Ces réactions impliquent le remplacement d'un atome ou d'un groupe d'atomes dans une molécule par un autre atome ou groupe d'atomes.

Réactions de cyclisation : Ces réactions impliquent la formation d'une structure cyclique à partir d'une molécule linéaire.

Méthodes de production industrielle

La production industrielle de This compound implique souvent des procédés chimiques à grande échelle qui sont optimisés pour l'efficacité et le rendement. Ces méthodes peuvent inclure :

Traitement par lots : Cette méthode implique la production du composé en lots distincts, chaque lot subissant la même série de réactions.

Traitement continu : Cette méthode implique le flux continu de réactifs à travers une série de réacteurs, permettant la production constante du composé.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound : a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif ou intermédiaire dans la synthèse d'autres composés.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris ses interactions avec les protéines et les acides nucléiques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, y compris sa capacité à moduler les voies biologiques et son potentiel en tant que candidat médicament.

Industrie : Utilisé dans la production de divers produits industriels, notamment les polymères, les revêtements et les adhésifs.

Mécanisme d'action

Le mécanisme par lequel This compound exerce ses effets implique ses interactions avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent inclure :

Liaison aux protéines : Le composé peut se lier à des protéines spécifiques, modifiant leur fonction et leur activité.

Modulation des enzymes : Le composé peut inhiber ou activer des enzymes spécifiques, affectant les voies biochimiques dans lesquelles ces enzymes sont impliquées.

Interaction avec les acides nucléiques : Le composé peut interagir avec l'ADN ou l'ARN, affectant l'expression des gènes et la fonction cellulaire.

Applications De Recherche Scientifique

Chemical Properties and Structure

C18H13ClN8OS consists of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. Its unique structure allows it to interact with biological systems and serve as a reagent in chemical synthesis. The presence of multiple functional groups contributes to its versatility in different applications.

Chemistry

- Reagent and Intermediate : this compound is utilized as a reagent or intermediate in the synthesis of other compounds. Its ability to undergo various chemical reactions makes it valuable for creating new materials and chemicals.

- Synthesis of Derivatives : The compound can be modified to produce oxidized or reduced derivatives, which are crucial for exploring new chemical properties and functionalities.

Biology

- Protein Interactions : Research indicates that this compound interacts with specific proteins, which may alter their function and activity. This property is significant for studying protein dynamics and cellular processes.

- Nucleic Acid Interactions : The compound has been shown to interact with DNA and RNA, potentially influencing gene expression and cellular function. This characteristic is particularly relevant in genetic research and therapeutic development.

Medicine

- Therapeutic Potential : Investigations into this compound have revealed its potential as a drug candidate. Studies focus on its ability to modulate biological pathways, which could lead to new treatments for various diseases .

- Targeted Drug Delivery : The compound's properties allow it to be conjugated with other molecules for targeted delivery systems in cancer therapy. For instance, its interaction with integrin αvβ3 has been explored for designing antiangiogenic drugs .

Case Study 1: Drug Development

A study investigated the use of this compound in developing targeted therapies for cancer. The compound was conjugated with monoclonal antibodies to enhance specificity towards tumor cells. Results indicated improved efficacy in reducing tumor growth compared to traditional therapies .

Case Study 2: Bioconjugation Techniques

Research demonstrated the application of this compound in bioconjugation strategies for imaging and drug delivery. By linking the compound to imaging agents, researchers were able to visualize tumor vasculature effectively, providing insights into tumor biology and treatment responses .

Mécanisme D'action

The mechanism by which C18H13ClN8OS exerts its effects involves its interactions with specific molecular targets and pathways. These interactions can include:

Binding to Proteins: The compound may bind to specific proteins, altering their function and activity.

Modulation of Enzymes: The compound may inhibit or activate specific enzymes, affecting the biochemical pathways in which these enzymes are involved.

Interaction with Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and cellular function.

Comparaison Avec Des Composés Similaires

C18H13ClN8OS : peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure :

C18H13ClN8O : Un composé de structure similaire mais dépourvu de l'atome de soufre.

C18H13ClN8S : Un composé de structure similaire mais dépourvu de l'atome d'oxygène.

C18H13ClN8 : Un composé de structure similaire mais dépourvu à la fois de l'atome d'oxygène et de l'atome de soufre.

Ces comparaisons peuvent aider à identifier les caractéristiques et les propriétés spécifiques qui rendent This compound unique et précieux pour diverses applications.

Activité Biologique

C18H13ClN8OS is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound this compound belongs to a class of organic compounds that may exhibit various biological activities. Its molecular structure includes:

- Carbon (C) : 18 atoms

- Hydrogen (H) : 13 atoms

- Chlorine (Cl) : 1 atom

- Nitrogen (N) : 8 atoms

- Oxygen (O) : 1 atom

- Sulfur (S) : 1 atom

Understanding the structure is crucial as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Using the DPPH radical scavenging assay, the compound demonstrated a notable ability to neutralize free radicals, which is essential for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 20% |

| 50 | 45% |

| 100 | 75% |

The results indicate that higher concentrations lead to increased antioxidant activity, highlighting its potential as a therapeutic agent in oxidative stress conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Case Study on Antimicrobial Efficacy :

- Research on Antioxidant Properties :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.